molecular formula C20H15N5O3 B13898858 N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenoxybenzamide

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenoxybenzamide

Cat. No.: B13898858
M. Wt: 373.4 g/mol
InChI Key: ZGBXOXIFWNQGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyrimidine ring, and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed by the condensation of a β-keto ester with a guanidine derivative.

    Coupling of the Rings: The pyrazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction.

    Introduction of the Phenoxybenzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenylbenzamide
  • N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-methoxybenzamide

Uniqueness

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H15N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide

InChI

InChI=1S/C20H15N5O3/c26-18(14-6-4-9-16(12-14)28-15-7-2-1-3-8-15)23-17-13-21-20(24-19(17)27)25-11-5-10-22-25/h1-13H,(H,23,26)(H,21,24,27)

InChI Key

ZGBXOXIFWNQGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(NC3=O)N4C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.